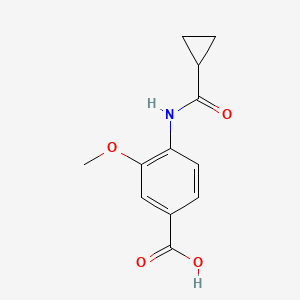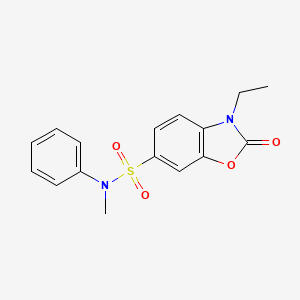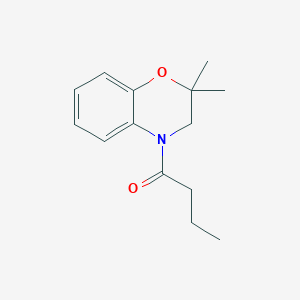![molecular formula C17H20N2O4S B7628797 Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone, also known as FMPM, is a synthetic organic compound that has gained significant interest in scientific research due to its potential applications as a pharmaceutical drug. FMPM is a piperazine derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone involves its binding to the serotonin transporter, which inhibits the reuptake of serotonin. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in an improvement in mood and a reduction in anxiety. Additionally, this compound has been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the brain, which can result in an improvement in mood and a reduction in anxiety. Additionally, this compound has been shown to have an effect on the GABAergic system, which can result in an increase in neuronal inhibition and a reduction in neuronal excitability. This compound has also been shown to have anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
One advantage of Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone is its high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone. One direction is to investigate its potential as a treatment for depression and anxiety disorders. Additionally, further studies could be conducted to investigate its potential as a treatment for epilepsy and chronic pain. Another direction is to investigate its pharmacokinetics and pharmacodynamics, which could lead to the development of more effective formulations of the drug. Finally, further studies could be conducted to investigate the potential side effects of this compound and its long-term safety profile.
Conclusion
This compound, or this compound, is a synthetic organic compound that has gained significant interest in scientific research due to its potential applications as a pharmaceutical drug. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a potential treatment for depression and anxiety disorders, epilepsy, and chronic pain, and further studies are needed to investigate its potential as a pharmaceutical drug.
Synthesis Methods
The synthesis of Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 1-(2-methylphenyl)-piperazine to form the corresponding amide. The final step involves the reaction of the amide with 4-(chloromethyl)benzenesulfonyl chloride to form this compound. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone has been extensively studied for its potential applications as a pharmaceutical drug. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Properties
IUPAC Name |
furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-14-5-2-3-6-15(14)13-24(21,22)19-10-8-18(9-11-19)17(20)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCQYKONJAAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7628715.png)

![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)



![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)



